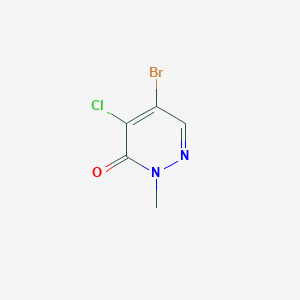![molecular formula C43H63CoN2O6S- B14893128 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACN-054504, also known as acetonitrile, is a colorless liquid with the chemical formula CH₃CN. It is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the purification of butadiene. Acetonitrile is produced mainly as a byproduct of acrylonitrile manufacture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide .
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities and achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to produce acetic acid and hydrogen cyanide.
Reduction: It can be reduced to ethylamine.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
Oxidation: Acetic acid and hydrogen cyanide.
Reduction: Ethylamine.
Substitution: Various substituted acetonitrile derivatives.
Aplicaciones Científicas De Investigación
Acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in high-performance liquid chromatography (HPLC) and in the synthesis of organic compounds.
Biology: Acetonitrile is used in the extraction and purification of proteins and peptides.
Medicine: It is used in the formulation of pharmaceuticals and in drug development.
Mecanismo De Acción
Acetonitrile exerts its effects primarily as a solvent. It dissolves a wide range of organic and inorganic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved .
Comparación Con Compuestos Similares
Similar Compounds
Methanol: Similar to acetonitrile in terms of solvent properties but has different chemical reactivity.
Ethanol: Another common solvent with different polarity and boiling point.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent with higher boiling point and different solvation properties.
Uniqueness
Acetonitrile is unique due to its combination of high polarity, low viscosity, and high elution strength, making it particularly useful in chromatographic techniques and as a versatile solvent in various chemical reactions .
Propiedades
Fórmula molecular |
C43H63CoN2O6S- |
|---|---|
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1 |
Clave InChI |
CPNNWGKBDLPWBH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















